molecular formula C5H4F3N3S B1525596 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol CAS No. 1333960-88-5

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol

Cat. No. B1525596
M. Wt: 195.17 g/mol
InChI Key: BSRRXKAVFSMKON-UHFFFAOYSA-N
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Description

“6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” is a heteroaromatic thioamide . It has a molecular weight of 195.17 . The IUPAC name for this compound is 4-amino-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .


Synthesis Analysis

The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Some methods are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular formula of “6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” is C5H4F3N3S . The InChI code for this compound is 1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12) .


Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Reactions with Amines and Thiols

The chemical reactivity of related pyrimidine derivatives, such as 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrates the potential of 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol in synthetic chemistry. These reactions enable the formation of various products through regio- and stereoselective addition, indicating its utility in creating complex molecules (Čikotienė et al., 2007).

Crystallization and Molecular Recognition

Research on crystallization and molecular recognition involving aminopyrimidines highlights the significance of 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol in pharmaceuticals. These compounds' ability to form hydrogen bonds is crucial for targeted drug action, as demonstrated by their role in DNA base pairing (Rajam et al., 2017).

Spectrophotometric Metal Ion Determination

Pyrimidine-2-thiols, closely related to the compound , have been utilized as analytical reagents for the spectrophotometric determination of metal ions. This indicates the potential of 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol in analytical chemistry, particularly for metal ion detection and quantification in various samples (Gaikwad et al., 2005).

Antimicrobial and Anti-Inflammatory Activities

The synthesis of novel pyrimidine derivatives, including those similar to 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol, for antimicrobial and anti-inflammatory purposes, suggests its potential application in developing new therapeutic agents. These compounds' tested activities against various microorganisms underscore their importance in medicinal chemistry (Mohamed et al., 2010).

Synthesis of Novel Heterocycles

The compound serves as a precursor for synthesizing functionalized and fused heterocycles, including tetrazolopyrimidines and imidazolopyrimidines, which show moderate to good antibacterial and antifungal activities. This underscores its role in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals (Hamid et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The compound may be used in the preparation of a novel half-lantern divalent complex of platinum . It can also form a stable monolayer on the Au (111) surface . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRXKAVFSMKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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